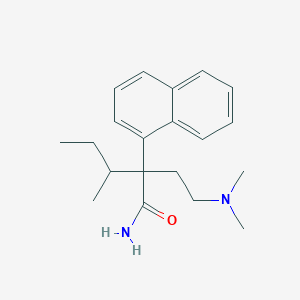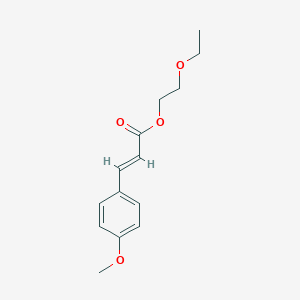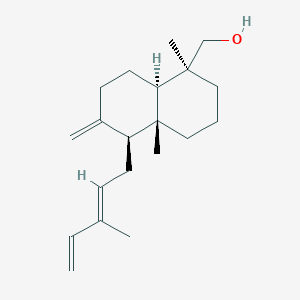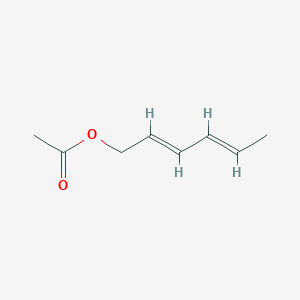
1-Heptadecanol
概述
描述
. 它是一种长链醇,在室温下呈固态,熔点约为 54°C . 这种化合物因其独特的性质而被广泛应用于各种工业应用中。
准备方法
合成路线和反应条件: 十七烷醇可以通过使用氢化铝锂 (LiAlH₄) 或硼氢化钠 (NaBH₄) 等还原剂还原十七烷酸 (软脂酸) 来合成 . 该反应通常在四氢呋喃 (THF) 等惰性溶剂中于受控温度条件下进行。
工业生产方法: 在工业生产中,十七烷醇通常通过十七烷酸或其酯的氢化反应制备。 此过程涉及在高压和高温下使用钯或镍等金属催化剂 .
化学反应分析
反应类型: 十七烷醇会发生各种化学反应,包括:
常见试剂和条件:
氧化: 高锰酸钾 (KMnO₄)、三氧化铬 (CrO₃) 和其他氧化剂。
还原: 氢化铝锂 (LiAlH₄)、硼氢化钠 (NaBH₄)。
取代: 酸酰氯、卤代烷和其他试剂。
主要产物:
氧化: 十七烷酸。
还原: 十七烷。
取代: 各种酯、醚和其他衍生物。
科学研究应用
作用机制
十七烷醇的作用机制涉及它与脂类膜的相互作用及其调节膜流动性的能力 . 它可以整合到脂质双层膜中,影响膜的物理性质并影响各种细胞过程 . 此外,其长疏水链使其能够与蛋白质和其他生物分子的疏水区域相互作用 .
类似化合物:
十六烷醇 (C₁₆H₃₄O): 结构相似,但少一个碳原子。
十八烷醇 (C₁₈H₃₈O): 结构相似,但多一个碳原子。
十九烷醇 (C₁₉H₄₀O): 结构相似,但多两个碳原子.
独特性: 十七烷醇因其特定的链长而具有独特性,与更短和更长的链类似物相比,它提供了不同的物理和化学性质 . 它的熔点、溶解度和与脂类膜的相互作用受其链长的影响,使其适用于研究和工业中的特定应用 .
相似化合物的比较
1-Hexadecanol (C₁₆H₃₄O): Similar in structure but with one less carbon atom.
1-Octadecanol (C₁₈H₃₈O): Similar in structure but with one more carbon atom.
1-Nonadecanol (C₁₉H₄₀O): Similar in structure but with two more carbon atoms.
Uniqueness: 1-Heptadecanol is unique due to its specific chain length, which provides distinct physical and chemical properties compared to its shorter and longer chain analogs . Its melting point, solubility, and interaction with lipid membranes are influenced by its chain length, making it suitable for specific applications in research and industry .
属性
IUPAC Name |
heptadecan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h18H,2-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOQYKNQRPGWPLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3051460 | |
| Record name | Heptadecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3051460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystalline lump; [Alfa Aesar MSDS] | |
| Record name | 1-Heptadecanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10167 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00000261 [mmHg] | |
| Record name | 1-Heptadecanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10167 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1454-85-9, 52783-44-5 | |
| Record name | 1-Heptadecanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1454-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Heptadecanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001454859 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Heptadecanol (mixed primary isomers) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052783445 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Heptadecanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3921 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Heptadecanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Heptadecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3051460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Heptadecan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.484 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-HEPTADECANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3IL85TMCX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of heptadecanol?
A1: Heptadecanol has a molecular formula of C17H36O and a molecular weight of 256.47 g/mol.
Q2: Does spectroscopic data provide information about the structure of heptadecanol?
A: Yes, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial in elucidating the structure of heptadecanol. NMR helps determine the carbon and hydrogen framework, while MS provides information about the molecular mass and fragmentation pattern, confirming its identity. []
Q3: How does heptadecanol perform under high pressure?
A: Differential thermal analysis (DTA) studies reveal that under high pressure (up to 250 MPa), heptadecanol exhibits a transition to a rotator phase before melting. This rotator phase's existence range expands with increasing pressure. Interestingly, unlike long-chain n-paraffins, the phase transition lines of heptadecanol diverge with increasing pressure, and no triple point is observed. []
Q4: Can heptadecanol be used in membrane technology?
A: Yes, heptadecanol can be utilized as a conditioning agent in integrally skinned asymmetric polyimide membranes. These membranes find application in nanofiltration processes, particularly in the presence of organic solvents. []
Q5: Does heptadecanol exhibit any catalytic properties?
A: While heptadecanol itself may not be a catalyst, research indicates its potential role in influencing catalytic processes. For example, in the pyrolysis of olive pomace, using marble sludge (rich in calcium compounds) as a catalyst led to the formation of bio-oil containing heptadecanol, suggesting its involvement in the complex reactions occurring during pyrolysis. []
Q6: Have there been any computational studies on heptadecanol?
A: While specific computational studies focusing solely on heptadecanol might be limited in the provided research, related studies shed light on its behavior. For example, molecular modeling studies on similar long-chain alcohols illustrate the impact of chain length and chirality on their molecular packing and interactions. []
Q7: How does the structure of heptadecanol relate to its properties?
A: The long hydrophobic chain of 17 carbon atoms and the terminal hydroxyl group in heptadecanol dictate its physical properties like melting point and water solubility. The presence of the hydroxyl group allows for intermolecular hydrogen bonding, influencing its behavior in monolayers and its interaction with water molecules. [, ]
Q8: What analytical techniques are commonly used to characterize heptadecanol?
A: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a widely employed technique for identifying and quantifying heptadecanol in complex mixtures. It separates the different components of the mixture based on their volatility and then identifies them based on their mass-to-charge ratio. This technique has been used to identify heptadecanol in essential oils, plant extracts, and other natural product mixtures. [, , , , , , , , , ]
Q9: How is heptadecanol quantified in a sample?
A: A study developed and validated a gas chromatography/mass spectrometry method for the determination of α- and ß-2,7,11-cembratriene-4,6-diols in tobacco using heptadecanol as an internal standard. This highlights its utility in analytical method development and validation for quantifying other compounds. []
Q10: What is the role of High-Performance Liquid Chromatography (HPLC) in analyzing heptadecanol?
A: While GC-MS is commonly used, researchers have developed a novel reversed-phase HPLC method with a refractive index detector for determining trace levels of unsulfated alcohols, including heptadecanol, in Sodium Lauryl Sulfate raw material. This method offers a valuable alternative for analyzing heptadecanol, especially in specific applications where HPLC might be more suitable. []
Q11: What are the applications of heptadecanol?
A11: Heptadecanol finds diverse applications, including:
- Evaporation Control: It is a key component in formulations designed to reduce water evaporation from reservoirs and lakes. []
- Cosmetics and Pharmaceuticals: As a fatty alcohol, it is used as an emollient, emulsifier, and thickening agent in various formulations. [, ]
- Research: It serves as a model compound in studies investigating monolayer behavior, surface properties, and phase transitions. [, , , ]
- Agriculture: Research suggests its potential as a biopesticide due to its antifeedant activity against certain insect pests. [, ]
- Food Industry: It has been identified as a potential flavor marker precursor in coffee fermentation. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
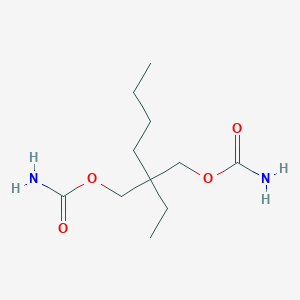
![1-[4-(2-Methylphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol](/img/structure/B72677.png)
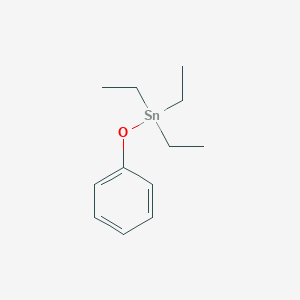
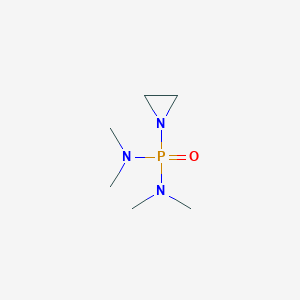



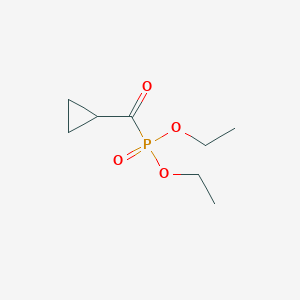
![(1S,2R,5R,7S,8R,11S,12S,15R,16R)-2,16-Dimethyl-15-[(2R)-6-methylheptan-2-yl]-6-oxapentacyclo[9.7.0.02,8.05,7.012,16]octadecane](/img/structure/B72689.png)
